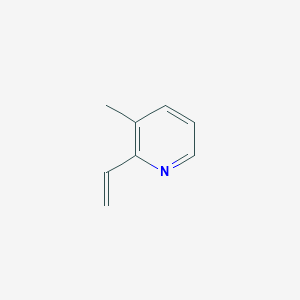
1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene
概要
説明
1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene is a compound that features a benzene ring substituted with three imidazolylmethyl groups and three methyl groups. This compound is of interest due to its unique structure, which allows it to act as a versatile ligand in coordination chemistry and materials science.
作用機序
Target of Action
The primary targets of 1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene, also known as 1,1,1-[(2,4,6-Trimethyl-1,3,5-benzenetriyl)tris(methylene)]tris[1H -imidazole], are metal ions such as Co (II) and Zn (II) . These metal ions interact with the compound to form novel Metal-Organic Frameworks (MOFs) .
Mode of Action
The compound interacts with its targets through urothermal reactions . In these reactions, the Co (II) or Zn (II) atoms are connected by polycarboxylate ligands to form two-dimensional layers that are pillared by the compound, leading to the formation of three-dimensional porous frameworks .
Biochemical Pathways
The compound affects the adsorption pathways of certain gases . Specifically, it can selectively adsorb unsaturated hydrocarbon molecules (C2H2 and C2H4) and saturated hydrocarbon molecules (C2H6 and CH4) .
Pharmacokinetics
Itsdensity is predicted to be 1.33±0.1 g/cm3 , which may influence its distribution and excretion in the body.
Result of Action
The compound’s action results in the formation of three-dimensional porous frameworks . These frameworks can selectively adsorb certain gases, with high IAST selectivity for acetylene and methane .
Action Environment
The compound is stable under normal temperature conditions but may decompose under high temperature and light exposure . These environmental factors can influence the compound’s action, efficacy, and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene typically involves the reaction of 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene with imidazole under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
化学反応の分析
Types of Reactions
1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene can undergo various chemical reactions, including:
Coordination Reactions: It acts as a ligand, forming coordination complexes with metal ions.
Substitution Reactions: The imidazolylmethyl groups can participate in substitution reactions, where the imidazole ring can be replaced or modified.
Common Reagents and Conditions
Coordination Reactions: Metal salts such as copper(II) sulfate or zinc(II) acetate are commonly used in coordination reactions with this compound.
Substitution Reactions: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
科学的研究の応用
1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene has several applications in scientific research:
Coordination Chemistry: It is used as a ligand to form coordination polymers and metal-organic frameworks (MOFs) with unique structural and functional properties.
Materials Science: The compound is employed in the design of materials with specific properties, such as proton conductivity and luminescence.
Catalysis: Coordination complexes of this compound can act as catalysts in various chemical reactions.
類似化合物との比較
Similar Compounds
1,3,5-Tris(1-imidazolyl)benzene: Similar to 1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene but lacks the methyl groups on the benzene ring.
1,3,5-Tris(1H-benzo[d]imidazole-2-yl)benzene: Another related compound with benzimidazole groups instead of imidazole.
Uniqueness
This compound is unique due to the presence of both imidazolylmethyl and methyl groups on the benzene ring. This structural feature enhances its ability to form diverse coordination complexes and imparts unique properties to the resulting materials .
特性
IUPAC Name |
1-[[3,5-bis(imidazol-1-ylmethyl)-2,4,6-trimethylphenyl]methyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6/c1-16-19(10-25-7-4-22-13-25)17(2)21(12-27-9-6-24-15-27)18(3)20(16)11-26-8-5-23-14-26/h4-9,13-15H,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVXIWSFNFWPAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1CN2C=CN=C2)C)CN3C=CN=C3)C)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,4-(1,2-Diazenediyl)bis[1,2-benzenedicarboxylic acid]](/img/structure/B3177748.png)


![2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3177773.png)


![(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-1,1'-binaphthalene]-2,2'-diol](/img/structure/B3177788.png)




